(4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
CAS No.: 2361262-51-1
Cat. No.: VC11646478
Molecular Formula: C53H54N2O2
Molecular Weight: 751.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361262-51-1 |
|---|---|
| Molecular Formula | C53H54N2O2 |
| Molecular Weight | 751.0 g/mol |
| IUPAC Name | (4S,5R)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C53H54N2O2/c1-51(2,3)43-31-27-37(28-32-43)35-53(36-38-29-33-44(34-30-38)52(4,5)6,49-54-45(39-19-11-7-12-20-39)47(56-49)41-23-15-9-16-24-41)50-55-46(40-21-13-8-14-22-40)48(57-50)42-25-17-10-18-26-42/h7-34,45-48H,35-36H2,1-6H3/t45-,46-,47+,48+/m0/s1 |
| Standard InChI Key | PPCMANUMEPDAPW-JRTLPCBOSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
The compound (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic molecule with a specific stereochemistry. It is characterized by its CAS number, 2361262-51-1, and a molecular weight of approximately 751.01 g/mol . This compound belongs to the class of oxazolines, which are known for their applications in asymmetric catalysis and coordination chemistry.
Applications and Research Findings
While specific applications of (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) are not widely documented, compounds within the oxazoline class are often used as ligands in asymmetric catalysis. These ligands can form complexes with metals, which are then used to catalyze reactions with high enantioselectivity .
Synthesis and Related Compounds
The synthesis of such complex molecules typically involves multi-step reactions, starting from simpler precursors like 1,3-bis(4-(tert-butyl)phenyl)propan-2-one . The specific synthesis route for (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) may involve forming the oxazole rings and then linking them through the propane-2,2-diyl backbone.
Table: Related Compounds
| Compound | CAS Number | Molecular Weight |
|---|---|---|
| (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) | 131833-93-7 | 294.43 g/mol |
| 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one | N/A | N/A |
Safety and Handling
Given the hazard statements associated with this compound, it is crucial to handle it with caution. The compound is classified with a signal word of "Warning" and has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective equipment when handling .
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